

# ETN029 Theranostics: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | ETN029    |           |
| Cat. No.:            | B15604173 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

# **Executive Summary**

ETN029 is a novel, clinical-stage theranostic agent targeting Delta-like ligand 3 (DLL3), a protein overexpressed in various solid tumors with limited expression in healthy tissues. Developed by Mariana Oncology, now part of Novartis, ETN029 is a macrocyclic peptide-based radiopharmaceutical designed for both diagnostic imaging and targeted alpha therapy. The theranostic pair consists of [111]ETN029 for Single Photon Emission Computed Tomography (SPECT) imaging and [225Ac]ETN029 for potent, localized alpha particle therapy. Preclinical data have demonstrated high binding affinity, favorable tumor-to-kidney ratios, and significant tumor regression in xenograft models. A Phase 1 clinical trial (NCT07006727) is currently underway to evaluate the safety, tolerability, dosimetry, and preliminary efficacy of ETN029 in patients with advanced DLL3-expressing solid tumors. This document provides an in-depth technical guide to the core aspects of ETN029 theranostics, including its mechanism of action, preclinical data, and representative experimental protocols.

## **Introduction to ETN029**

**ETN029** is a pioneering agent in the field of radiolabelled peptide therapy, targeting DLL3, an atypical Notch ligand.[1] DLL3 is an attractive therapeutic target due to its high expression on the surface of neuroendocrine neoplasms, such as small cell lung cancer (SCLC) and neuroendocrine prostate cancer (NEPC), while having minimal presence in normal tissues.[1] [2] The core of **ETN029** is a macrocyclic peptide engineered for high affinity and specificity to



DLL3.[1] This peptide is conjugated to a DOTA chelator, which securely holds a radioisotope.[3] This design allows for a versatile "theranostic" approach:

- Diagnostic Agent ([111]ETN029): When chelated with Indium-111 (111In), a gamma emitter,
   ETN029 can be visualized using SPECT imaging. This enables non-invasive assessment of
   DLL3 expression in tumors, patient selection, and monitoring of treatment response.[3][4]
- Therapeutic Agent ([<sup>225</sup>Ac]ETN029): Chelated with Actinium-225 (<sup>225</sup>Ac), a potent alphaemitting radionuclide, ETN029 delivers highly cytotoxic, short-range alpha particles directly to DLL3-expressing cancer cells.[3][5] This targeted approach aims to maximize anti-tumor efficacy while minimizing damage to surrounding healthy tissue.[5]

### **Mechanism of Action**

The therapeutic and diagnostic efficacy of **ETN029** is rooted in its targeted delivery of a radioactive payload to DLL3-expressing cancer cells.

# **Targeting DLL3 and the Notch Signaling Pathway**

Delta-like ligand 3 (DLL3) is an inhibitory ligand in the Notch signaling pathway, which is crucial for cell fate determination, proliferation, and differentiation. In many cancers, particularly those of neuroendocrine origin, DLL3 is aberrantly overexpressed on the cell surface.[1] The binding of **ETN029** to DLL3 initiates the targeted delivery of the radioisotope.





Click to download full resolution via product page

Caption: Mechanism of action for **ETN029** theranostics.

# **Radionuclide Properties**

- Indium-111 (111 In): This radionuclide decays by electron capture, emitting gamma rays suitable for SPECT imaging. Its half-life of 2.8 days allows for imaging over several days, which is compatible with the biological half-life of peptides.
- Actinium-225 (<sup>225</sup>Ac): With a half-life of 10 days, <sup>225</sup>Ac is an alpha-emitter that undergoes a
  cascade of decays, releasing four high-energy alpha particles. These particles have a short



path length in tissue, leading to highly localized and potent cytotoxicity in the form of doublestrand DNA breaks, ultimately inducing apoptosis in targeted cancer cells.[6]

# **Preclinical Data**

A summary of key preclinical findings for **ETN029** is presented below. The data highlights the agent's high affinity for its target and its potent anti-tumor activity in animal models.



| Parameter                       | Value/Result                                                            | Cell Lines/Model                                      | Reference |
|---------------------------------|-------------------------------------------------------------------------|-------------------------------------------------------|-----------|
| Binding Affinity                | Picomolar affinity for human DLL3                                       | -                                                     | [1]       |
| Cell Binding                    | High cell binding and internalization                                   | SHP-77 and<br>transgenic CT26.DLL3<br>cells           | [1]       |
| Cytotoxicity                    | Dose-dependent cytotoxicity                                             | SCLC, NEPC, and<br>metastatic melanoma<br>cell lines  | [1]       |
| Mechanism of<br>Cytotoxicity    | Increased phosphorylation of H2AX (marker for DNA double-strand breaks) | SCLC, NEPC, and<br>metastatic melanoma<br>cell lines  | [1]       |
| Biodistribution (Tumor Uptake)  | 12.2 %IA/g at 24 hours                                                  | SHP-77 cell-derived<br>xenograft (CDX)<br>mouse model | [1]       |
| Biodistribution (Kidney Uptake) | 2.6 %IA/g at 24 hours                                                   | SHP-77 cell-derived<br>xenograft (CDX)<br>mouse model | [1]       |
| Tumor-to-Kidney Ratio           | Approximately 5:1                                                       | SHP-77 cell-derived<br>xenograft (CDX)<br>mouse model | [1]       |
| In Vivo Efficacy                | Robust tumor<br>regression and<br>prolonged survival                    | NCI-H69 and SHP-77<br>CDX models                      | [1]       |
| Therapeutic Dose (In<br>Vivo)   | Single dose of 0.35-<br>1.4 μCi of [ <sup>225</sup> Ac]Ac-<br>ETN029    | NCI-H69 and SHP-77<br>CDX models                      | [1]       |

# **Clinical Development**







ETN029 is currently being evaluated in a Phase 1 clinical trial.

• Trial Identifier: NCT07006727

 Title: Phase I Study of [225Ac]Ac-ETN029 in Patients With Advanced DLL3-expressing Solid Tumors

Status: Recruiting

Sponsor: Novartis

- Patient Population: Adults with locally advanced or metastatic DLL3-positive cancers, including Small Cell Lung Carcinoma (SCLC), Large Cell Neuroendocrine Carcinoma of the Lung (LCNEC), Neuroendocrine Prostate Cancer (NEPC), and Gastroenteropancreatic Neuroendocrine Carcinoma (GEP-NEC).[4][5][7][8]
- Study Design: This is an open-label, multi-center study with a dose-escalation phase followed by a dose-expansion phase. The study will evaluate the safety, tolerability, dosimetry, and preliminary anti-tumor activity of [225Ac]ETN029. It will also assess the safety and imaging properties of [111In]ETN029.[4][5][7][8]





Click to download full resolution via product page

Caption: Overview of the **ETN029** Phase 1 clinical trial design.

# **Experimental Protocols**

The following sections describe representative methodologies for the key experiments involved in the development and evaluation of **ETN029**. These are based on standard techniques in the field and are intended to be illustrative.



# **Synthesis and Radiolabeling Workflow**

The production of radiolabeled **ETN029** involves several key steps, from peptide synthesis to quality control of the final radiopharmaceutical.



Click to download full resolution via product page

Caption: General workflow for the synthesis and radiolabeling of ETN029.

#### 5.1.1. Peptide Synthesis and DOTA Conjugation

The macrocyclic peptide backbone of **ETN029** is likely synthesized using solid-phase peptide synthesis (SPPS). The DOTA chelator is then conjugated to the peptide. This can be done either during SPPS or in solution phase after the peptide has been cleaved from the resin and purified.[9][10][11] For solution-phase conjugation, an activated ester of DOTA (e.g., DOTA-NHS-ester) is reacted with a primary amine on the peptide in a suitable buffer. The resulting DOTA-peptide conjugate is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).[9][10][11]

#### 5.1.2. Radiolabeling with <sup>111</sup>In and <sup>225</sup>Ac

- ¹¹¹¹In Labeling: The DOTA-**ETN029** conjugate is incubated with ¹¹¹InCl₃ in a buffered solution (e.g., ammonium acetate buffer, pH 5.0-6.0) at an elevated temperature (e.g., 85-95°C) for a defined period (e.g., 15-30 minutes).[12]
- <sup>225</sup>Ac Labeling: Labeling with <sup>225</sup>Ac follows a similar principle, where the DOTA-**ETN029** conjugate is incubated with <sup>225</sup>Ac in a suitable buffer. The reaction conditions, such as temperature and pH, are optimized to ensure high radiochemical yield and purity.[6]

After labeling, the reaction mixture is purified to remove any unchelated radionuclide. Quality control is performed using methods like radio-TLC or radio-HPLC to determine radiochemical



purity.

# **In Vitro Assays**

#### 5.2.1. Cell Binding Assay

This assay determines the binding affinity of **ETN029** to its target. DLL3-expressing cells are incubated with increasing concentrations of radiolabeled **ETN029**. After incubation, bound and free radioligand are separated, and the amount of bound radioactivity is quantified. Saturation binding analysis is then used to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).[13][14][15]

#### 5.2.2. Cytotoxicity Assay

To evaluate the therapeutic efficacy of [225Ac]**ETN029**, a cytotoxicity assay is performed. DLL3-expressing cancer cells are treated with increasing concentrations of [225Ac]**ETN029**. After a defined incubation period, cell viability is assessed using a colorimetric assay (e.g., MTT or MTS) or by flow cytometry.[16][17][18][19] The results are used to determine the half-maximal effective concentration (EC50).

### In Vivo Studies in Animal Models

#### 5.3.1. Biodistribution Studies

Tumor-bearing mice (e.g., with SHP-77 xenografts) are injected with a known amount of radiolabeled **ETN029**. At various time points post-injection, the animals are euthanized, and organs of interest (tumor, kidneys, liver, blood, etc.) are harvested, weighed, and the radioactivity is measured using a gamma counter. The data is expressed as the percentage of the injected dose per gram of tissue (%ID/g).[20][21][22][23]

#### 5.3.2. SPECT/CT Imaging

Mice bearing DLL3-expressing tumors are injected with [111In]**ETN029**. At selected time points, the animals are anesthetized and imaged using a preclinical SPECT/CT scanner. The resulting images provide a visual and quantitative assessment of the tumor-targeting and biodistribution of the agent.[24][25][26][27][28]



### Conclusion

**ETN029** represents a promising new theranostic agent for patients with DLL3-expressing solid tumors, a patient population with high unmet medical need. Its design as a macrocyclic peptide-based radiopharmaceutical allows for both high-resolution imaging and potent targeted alpha therapy. The strong preclinical data, demonstrating high target affinity and significant anti-tumor efficacy, provide a solid rationale for the ongoing clinical evaluation. The results of the Phase 1 clinical trial are eagerly awaited and will be crucial in determining the future role of **ETN029** in the treatment of SCLC, NEPC, and other DLL3-positive malignancies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. ETN029: Discovery and development of a DLL3-targeting radioligand therapy for the treatment of SCLC and beyond - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
- 2. marianaoncology.com [marianaoncology.com]
- 3. drughunter.com [drughunter.com]
- 4. novartis.com [novartis.com]
- 5. [225Ac]Ac-ETN029 for Cancer · Recruiting Participants for Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 6. Efficient one-step radiolabeling of monoclonal antibodies to high specific activity with Actinium-225 for alpha-particle radioimmunotherapy of cancer PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase I Study of [225Ac]Ac-ETN029 in Patients With Advanced DLL3-expressing Solid Tumors [ctv.veeva.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Conjugation of DOTA-like chelating agents to peptides and radiolabeling with trivalent metallic isotopes PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]

# Foundational & Exploratory





- 11. Conjugation of DOTA-like chelating agents to peptides and radiolabeling with trivalent metallic isotopes | Springer Nature Experiments [experiments.springernature.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Binding Assays & Cell Based Assays | Chelatec [chelatec.com]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 17. In Vitro Cytotoxicity Testing for Cancer Drug Development Alfa Cytology [alfacytology.com]
- 18. Cytotoxicity Assay Protocol [protocols.io]
- 19. Protocol for assessing immune-target cell interactions using a single-cell cytotoxicity assay PMC [pmc.ncbi.nlm.nih.gov]
- 20. appliedstemcell.com [appliedstemcell.com]
- 21. researchgate.net [researchgate.net]
- 22. jnm.snmjournals.org [jnm.snmjournals.org]
- 23. osti.gov [osti.gov]
- 24. Pre-clinical quantitative imaging and mouse-specific dosimetry for 111In-labelled radiotracers | springermedicine.com [springermedicine.com]
- 25. Indium-111 radiolabelling of a brain-penetrant Aβ antibody for SPECT imaging | Upsala Journal of Medical Sciences [uims.net]
- 26. researchgate.net [researchgate.net]
- 27. Pre-clinical quantitative imaging and mouse-specific dosimetry for 111In-labelled radiotracers PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [ETN029 Theranostics: A Comprehensive Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15604173#a-comprehensive-overview-of-etn029-theranostics]

#### **Disclaimer & Data Validity:**



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com